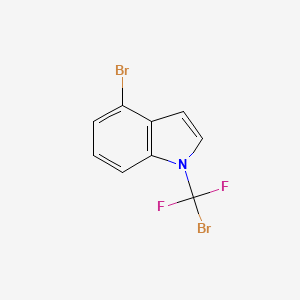
3-(4-Bromophenyl)-2-(methylamino)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-2-(methylamino)propanoic acid hydrochloride is an organic compound that features a bromophenyl group attached to a propanoic acid backbone, with a methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-(methylamino)propanoic acid hydrochloride typically involves the following steps:
Amination: The addition of a methylamino group to the propanoic acid backbone.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and amination reactions, followed by purification and conversion to the hydrochloride salt. Specific conditions such as temperature, pressure, and catalysts would be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-2-(methylamino)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
Oxidation: Products may include bromophenyl ketones or carboxylic acids.
Reduction: Products may include de-brominated phenylpropanoic acids.
Substitution: Products depend on the nucleophile used, such as methoxyphenyl derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-2-(methylamino)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-2-(methylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the methylamino group can influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)propanoic acid: Lacks the methylamino group, making it less versatile in certain reactions.
2-(Methylamino)propanoic acid: Lacks the bromophenyl group, affecting its chemical reactivity and applications.
Uniqueness
3-(4-Bromophenyl)-2-(methylamino)propanoic acid hydrochloride is unique due to the presence of both the bromophenyl and methylamino groups, which confer distinct chemical properties and potential applications. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C10H13BrClNO2 |
|---|---|
Molecular Weight |
294.57 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-(methylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-12-9(10(13)14)6-7-2-4-8(11)5-3-7;/h2-5,9,12H,6H2,1H3,(H,13,14);1H |
InChI Key |
RFQBDHUTVWMAEF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)Br)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


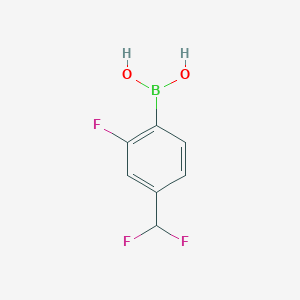
![rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B13459667.png)

![[4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid](/img/structure/B13459685.png)
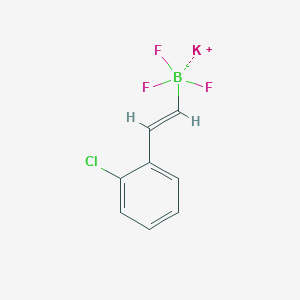

![2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B13459719.png)
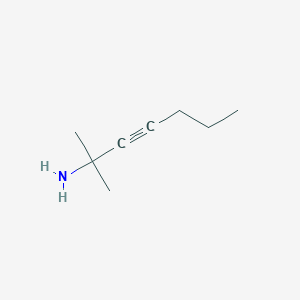
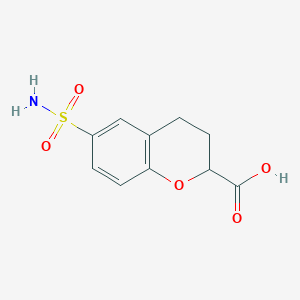
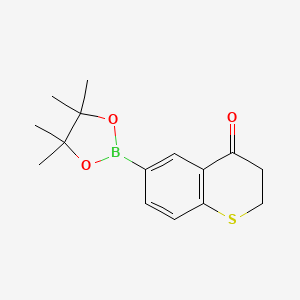
![Tert-butyl 6-(aminomethyl)-6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13459740.png)
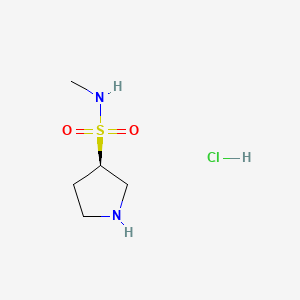
![{2-Azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13459751.png)
